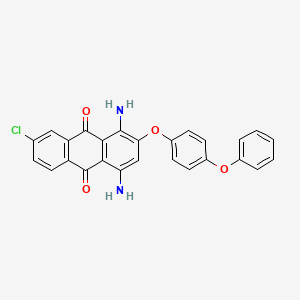
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenoxy groups attached to the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available anthracene derivatives. One common method involves the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Halogenation: Chlorination is performed to introduce the chloro group.
Phenoxy Substitution: Finally, phenoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with biological molecules. In medicinal applications, it is known to intercalate into DNA, disrupting the replication process and leading to cell death. The phenoxy groups enhance its binding affinity to DNA, while the amino and chloro groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong blue emission and high thermal stability.
9-(4-Phenylethynyl)anthracene: Used in organic electronics due to its excellent photophysical properties.
Uniqueness
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione is unique due to its combination of amino, chloro, and phenoxy groups, which impart distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and organic electronics.
Properties
CAS No. |
88605-39-4 |
|---|---|
Molecular Formula |
C26H17ClN2O4 |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
1,4-diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17ClN2O4/c27-14-6-11-18-19(12-14)26(31)23-22(25(18)30)20(28)13-21(24(23)29)33-17-9-7-16(8-10-17)32-15-4-2-1-3-5-15/h1-13H,28-29H2 |
InChI Key |
RSRFEGOEHFUIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=C(C=C5)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


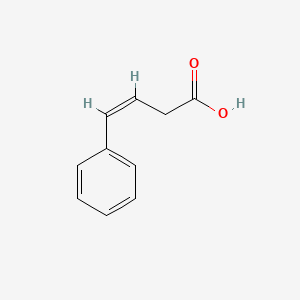

![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
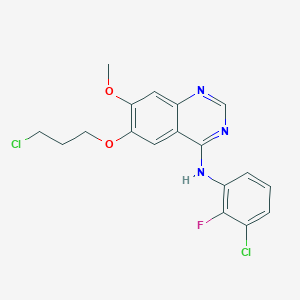
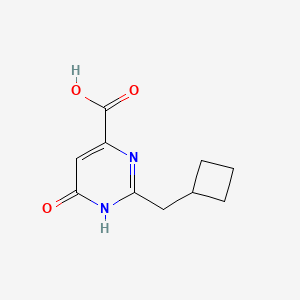
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
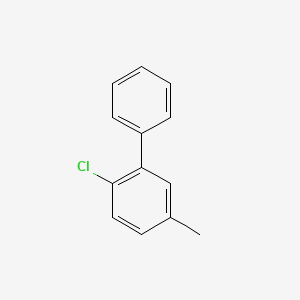
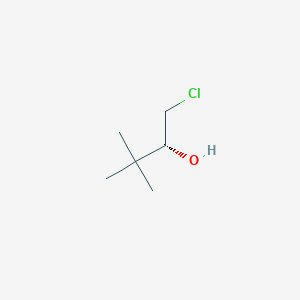
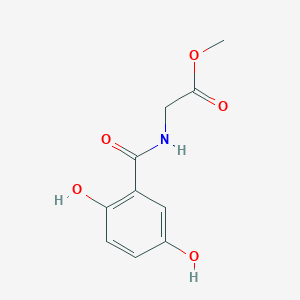
![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
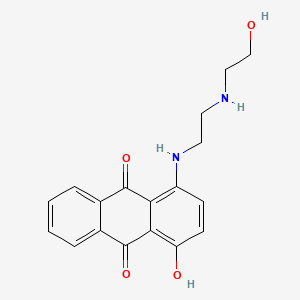
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
